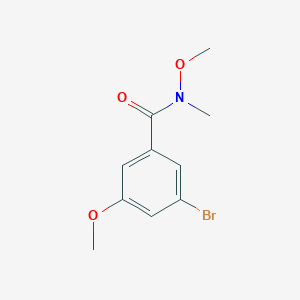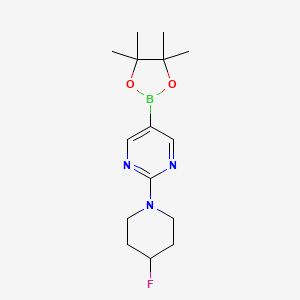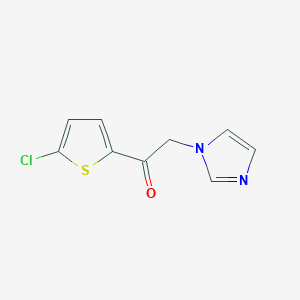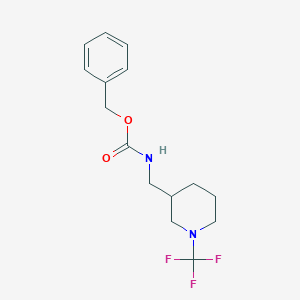
Benzyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate is a compound that features a piperidine ring substituted with a trifluoromethyl group and a benzyl carbamate moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate typically involves the reaction of a piperidine derivative with a benzyl carbamate precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process .
化学反応の分析
Types of Reactions
Benzyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Benzyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Benzyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives with various substituents, such as:
- Benzyl ((1-(trifluoromethyl)piperidin-4-yl)methyl)carbamate
- Benzyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate
Uniqueness
The uniqueness of Benzyl ((1-(trifluoromethyl)piperidin-3-yl)methyl)carbamate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .
特性
分子式 |
C15H19F3N2O2 |
|---|---|
分子量 |
316.32 g/mol |
IUPAC名 |
benzyl N-[[1-(trifluoromethyl)piperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)20-8-4-7-13(10-20)9-19-14(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,19,21) |
InChIキー |
DCOGWIZRTXQJLY-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C(F)(F)F)CNC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


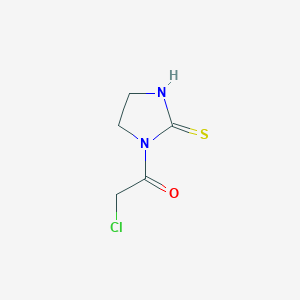
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13946920.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13946925.png)
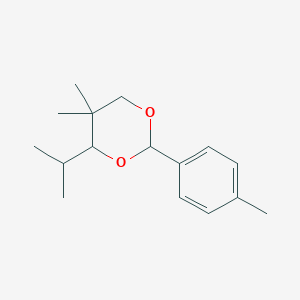
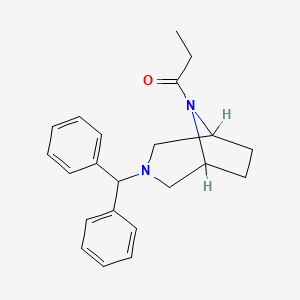

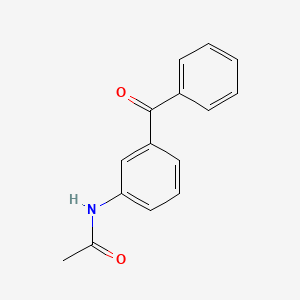
![6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13946941.png)
